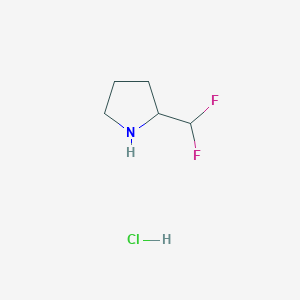![molecular formula C6H4BClN2O2S B2517205 4-クロロチエノ[2,3-d]ピリミジン-6-ボロン酸 CAS No. 2377608-11-0](/img/structure/B2517205.png)
4-クロロチエノ[2,3-d]ピリミジン-6-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a heterocyclic compound with the molecular formula C6H4BClN2O2S. It is a boronic acid derivative that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a boronic acid group at the 6-position.
科学的研究の応用
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
Target of Action
Boronic acid compounds are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boron-carbon bond is transferred to a metal catalyst .
Action Environment
The action, efficacy, and stability of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound is recommended to be stored in a freezer , indicating that low temperatures may be necessary for its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thieno[2,3-d]pyrimidine core.
Bromination: The thieno[2,3-d]pyrimidine is brominated at the 6-position.
Chlorination: The brominated intermediate is then chlorinated at the 4-position to yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine.
Boronic Acid Formation: Finally, the bromine atom is replaced with a boronic acid group through a suitable boronation reaction.
Industrial Production Methods
Industrial production methods for 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often rely on bulk chemicals and standard laboratory equipment to achieve high yields and purity .
化学反応の分析
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Substituted Thieno[2,3-d]pyrimidines: Formed through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar structure but with a bromine atom instead of a boronic acid group.
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable intermediate in the synthesis of biaryl compounds, which are important in pharmaceuticals and material science .
特性
IUPAC Name |
(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBJJXFTWQPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CN=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2517124.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)


![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

methanone](/img/structure/B2517139.png)



